4,6-Dimethyl-2,7-diphenylhepta-4,6-dien-3-one
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Overview
Description
4,6-Dimethyl-2,7-diphenylhepta-4,6-dien-3-one is an organic compound that belongs to the class of diarylheptanoids These compounds are characterized by a heptane backbone with two aromatic rings attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2,7-diphenylhepta-4,6-dien-3-one can be achieved through several synthetic routes. One common method involves the condensation of benzalacetone with propionyl chloride in the presence of a base such as potassium tert-butoxide. This reaction typically occurs under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2,7-diphenylhepta-4,6-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogens, acids, and bases are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4,6-Dimethyl-2,7-diphenylhepta-4,6-dien-3-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2,7-diphenylhepta-4,6-dien-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
4,6-Dimethyl-2,7-diphenylhepta-4,6-dien-3-one can be compared with other diarylheptanoids, such as:
Curcumin: Known for its anti-inflammatory and antioxidant properties.
Alnustone: Exhibits antimicrobial activity.
Diphenylheptanoids: A broader class of compounds with diverse biological activities.
Properties
CAS No. |
917906-08-2 |
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Molecular Formula |
C21H22O |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
4,6-dimethyl-2,7-diphenylhepta-4,6-dien-3-one |
InChI |
InChI=1S/C21H22O/c1-16(15-19-10-6-4-7-11-19)14-17(2)21(22)18(3)20-12-8-5-9-13-20/h4-15,18H,1-3H3 |
InChI Key |
LXPHGFDYISCAEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)C(=CC(=CC2=CC=CC=C2)C)C |
Origin of Product |
United States |
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